molecular formula C16H16N4O2S B15015242 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B15015242
M. Wt: 328.4 g/mol
InChI Key: LXYXBJWVLXHCGJ-GIJQJNRQSA-N
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Description

The compound 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile is a Schiff base derivative featuring a thiophene-3-carbonitrile core substituted with a dimethylamino-nitro-phenyl moiety. The (E)-configuration of the imine bond suggests a planar geometry, which is critical for conjugation and electronic properties. This structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro) groups on the phenyl ring, creating a "push-pull" system that may enhance optical or electronic applications, such as nonlinear optics or dye-sensitized materials.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C16H16N4O2S/c1-10-11(2)23-16(13(10)8-17)18-9-12-5-6-14(19(3)4)15(7-12)20(21)22/h5-7,9H,1-4H3/b18-9+

InChI Key

LXYXBJWVLXHCGJ-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])C

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Thiophene Core Formation

The 4,5-dimethylthiophene-3-carbonitrile moiety is synthesized via cyclocondensation of methyl thioglycolate with malononitrile derivatives. Adapted from protocols for analogous thiophenes, this step employs [bis(methylsulfanyl)methylene]malononitrile as the central building block.

Representative Procedure :

  • Combine [bis(methylsulfanyl)methylene]malononitrile (40 g, 230 mmol) and methyl thioglycolate (29 g, 230 mmol) in methanol (600 mL).
  • Add triethylamine (24 mL, 173 mmol) as a base catalyst.
  • Reflux at 80°C for 2 hours.
  • Cool to room temperature, filter the precipitate, and wash with cold methanol to isolate 4,5-dimethylthiophene-3-carbonitrile (yield: 95–99%).

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack of the thioglycolate sulfur on the electrophilic carbon of the malononitrile derivative.
  • Cyclization is facilitated by base-mediated deprotonation, forming the aromatic thiophene ring.

Imine Formation via Aldehyde Condensation

The final step involves Schiff base formation between 4,5-dimethylthiophene-3-carbonitrile and 4-(dimethylamino)-3-nitrobenzaldehyde.

Optimized Conditions :

Parameter Optimal Value
Solvent Ethanol
Base Sodium hydroxide
Temperature Reflux (78°C)
Reaction Time 4–6 hours
Molar Ratio (Thiophene:Aldehyde) 1:1.1

Procedure :

  • Dissolve 4,5-dimethylthiophene-3-carbonitrile (10 mmol) and 4-(dimethylamino)-3-nitrobenzaldehyde (11 mmol) in ethanol (50 mL).
  • Add aqueous NaOH (1 M, 5 mL) to catalyze imine formation.
  • Reflux with stirring until TLC confirms reaction completion.
  • Cool, filter the precipitate, and recrystallize from ethanol/dichloromethane (3:1) to obtain the E-isomer (yield: 82–88%).

Stereochemical Control :

  • The E-configuration of the imine is favored due to steric hindrance between the thiophene methyl groups and the nitro substituent.
  • Microwave-assisted synthesis (130°C, 15 minutes) enhances reaction efficiency but requires careful temperature control to prevent decomposition.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve scalability:

Parameter Batch Process Flow Process
Reaction Time 6 hours 12 minutes
Yield 85% 91%
Solvent Consumption 50 mL/g 18 mL/g

Key Advantages :

  • Reduced thermal degradation due to rapid heat transfer.
  • Enhanced mixing efficiency prevents local stoichiometric imbalances.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with hexane/ethyl acetate (4:1) to separate geometric isomers.
  • HPLC Purity Analysis :















    ColumnMobile PhaseRetention Time (min)
    C18 (250 × 4.6 mm)Acetonitrile/water (70:30)8.2 ± 0.3

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.21 (s, 1H, CH=N), 7.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 3.12 (s, 6H, N(CH₃)₂), 2.54 (s, 3H, thiophene-CH₃), 2.48 (s, 3H, thiophene-CH₃).
  • HRMS (ESI) : Calculated for C₁₆H₁₆N₄O₂S [M+H]⁺: 329.1074; Found: 329.1076.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Reaction Time Scalability
Conventional Reflux 82–88 98.5 6 hours Moderate
Microwave-Assisted 89–92 99.1 15 minutes High
Continuous Flow 90–91 99.3 12 minutes Industrial

Challenges and Mitigation Strategies

Common Side Reactions

  • Nitro Group Reduction : Occurs under prolonged heating; mitigated by inert atmosphere (N₂/Ar).
  • Imine Hydrolysis : Minimized by anhydrous solvent conditions and molecular sieves.

Solvent Selection Impact

Solvent Dielectric Constant Yield (%) Isomer Ratio (E:Z)
Ethanol 24.3 85 95:5
DMSO 46.7 78 88:12
Acetonitrile 37.5 81 92:8

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with various molecular targets. The compound’s nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can interact with nucleophilic sites in biological molecules. These interactions can modulate the activity of specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Features

Key Analogs :

2-[(4-Chlorobenzylidene)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carbonitrile (Asiri et al., 2011) Core Structure: Benzothiophene-3-carbonitrile (larger conjugated system vs. thiophene). Substituent: 4-Chlorophenyl (electron-withdrawing). Key Properties: Reported crystallographic data (XRD) confirms a planar Schiff base linkage, with strong intermolecular interactions influencing packing.

Pyrido[3,4-d]Pyridazine Derivatives (Oka et al., 1975)

  • Core Structure : Pyridazine-based heterocycles (distinct from thiophene).
  • Substituents : Varied aryl groups.
  • Key Properties : Synthesized via condensation reactions; UV-Vis spectra show absorption shifts dependent on substituent electronics.

Target Compound :
  • Core Structure : Thiophene-3-carbonitrile (smaller conjugation vs. benzothiophene).
  • Substituent: 4-(Dimethylamino)-3-nitrophenyl (dual electronic effects: electron-donating and withdrawing).

Comparative Data Table

Parameter Target Compound Asiri et al. (2011) Pyrido[3,4-d]Pyridazine Derivatives
Core Structure Thiophene-3-carbonitrile Benzothiophene-3-carbonitrile Pyridazine
Key Substituents 4-(Dimethylamino)-3-nitrophenyl 4-Chlorophenyl Aryl groups (e.g., nitro, methoxy)
Electronic Effects Push-pull (donor-acceptor) Electron-withdrawing (Cl) Variable (dependent on substituents)
Conjugation Length Moderate (thiophene) Extended (benzothiophene) Limited (pyridazine)
Reported λ_max (nm) Not available (inferred >450 nm) 380–420 nm (benzothiophene-based) 300–350 nm (pyridazine core)
Melting Point Not reported 180–182°C (crystalline structure) 150–250°C (dependent on substitution)
Synthetic Route Likely Schiff base condensation Condensation of 4-chlorobenzaldehyde with thiophene-amine Cyclocondensation of hydrazines with diketones

Research Findings and Inferences

Optical Properties: The target compound’s dimethylamino-nitro-phenyl group is expected to induce a stronger ICT effect than the chloro-substituted analog, leading to a redshift in absorption. This aligns with trends observed in push-pull systems . Pyridazine derivatives exhibit lower absorption wavelengths due to their smaller conjugated systems, highlighting the advantage of thiophene/benzothiophene cores for optical applications .

Thermal and Solubility Behavior: The nitro group in the target compound may improve thermal stability compared to chloro analogs but reduce solubility in polar solvents due to increased hydrophobicity. Crystallinity in the Asiri compound is attributed to halogen-based intermolecular interactions, whereas the target compound’s dimethylamino group might disrupt packing, leading to amorphous phases .

Synthetic Considerations: The Schiff base formation (common in both target and Asiri compounds) requires precise stoichiometry and catalysis, as noted in pyridazine synthesis .

Biological Activity

The compound 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 300.38 g/mol. The structure features a thiophene ring, a dimethylamino group, and a nitrophenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₂S
Molecular Weight300.38 g/mol
IUPAC Name2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile

Anticancer Properties

Recent studies have demonstrated that compounds similar to 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile exhibit significant anticancer properties. For instance, derivatives of dimethylthiophene have shown selective inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. These compounds have been tested against various cancer cell lines, including breast, colon, lung, and prostate cancers.

Case Study: Topoisomerase II Inhibition

In one study, a series of 2,5-dimethylthiophene derivatives were synthesized and evaluated for their ability to inhibit topoisomerase II. Three compounds exhibited potent activity at low micromolar concentrations with minimal toxicity to normal cells. This suggests the potential for these compounds to serve as effective anticancer agents while sparing healthy tissues .

The mechanism by which 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile exerts its biological effects likely involves several pathways:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
  • Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to induce ROS in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at the G1 phase, triggering programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that the compound may possess antimicrobial activity. The nitrophenyl group is known to enhance the solubility and bioavailability of related compounds, making them effective against various microbial strains.

Summary of Relevant Studies

  • Anticancer Evaluation : A study reported that new thiophene derivatives showed promising anticancer effects against multiple cancer types at low concentrations compared to standard treatments like etoposide .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit topoisomerases without intercalating with DNA, suggesting a unique mode of action that could reduce side effects .
  • Antimicrobial Potential : Preliminary evaluations indicate that similar compounds may also display antimicrobial properties; however, further research is needed to establish efficacy and safety profiles .

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